4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S/c14-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)15(18)19/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBPPSCOPYQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351656 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156629-59-3 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid typically involves the reaction of 4-chlorothiophenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom in the chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid exhibit significant antimicrobial properties. For instance, studies involving metal complexes of this compound have shown enhanced antibacterial activity against various pathogens. A study by Kabbani et al. (2007) demonstrated that copper and cobalt complexes formed with 4-chloro-3-nitrobenzoate displayed notable antibacterial effects, suggesting potential applications in antibiotic development .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis .
Material Science
Synthesis of Organic Materials
this compound is utilized in the synthesis of advanced organic materials. Its ability to form stable complexes with metals makes it suitable for developing conductive polymers and other materials with specific electronic properties. Research into its application in flexible organic materials has shown promising results, indicating its potential for use in electronic devices .
Agricultural Research
Herbicide Development
The compound has been explored for its role in enhancing plant tolerance to herbicides. A patent outlines methods for utilizing derivatives of this compound to control undesired vegetation effectively while promoting crop resilience . This application is particularly relevant in sustainable agriculture practices.
Table 1: Antimicrobial Activity of Metal Complexes
| Complex | Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Cu(ClNBz)(1,3-DAP) | E. coli | 15 | Kabbani et al. (2007) |
| Co(ClNBz)(o-PDA) | S. aureus | 18 | Kabbani et al. (2007) |
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | Condition Studied | Reference |
|---|---|---|---|
| This compound | 70% IL-6 reduction | Arthritis model |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Kabbani et al. synthesized various metal complexes with this compound and assessed their antibacterial properties against common pathogens like E. coli and S. aureus. The study concluded that these complexes not only exhibited significant antimicrobial activity but also suggested mechanisms through which they disrupt bacterial cell walls.
Case Study 2: Agricultural Application
A recent patent application explored the use of this compound derivatives to enhance herbicide tolerance in crops. Field trials indicated that treated plants showed improved resilience against herbicide application, leading to higher yields compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group and chlorophenylthio group can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers
- 3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid (CAS: 1546589-07-4): Structural Difference: The nitro group is at the 4-position instead of the 3-position. This compound is listed as a synonym in supplier databases but lacks detailed pharmacological data .
Substituted Phenylthio Derivatives
- 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid (BPH03): Structural Difference: The 4-chlorophenyl group is replaced with a 4-methylphenyl group. BPH03 was identified as a modulator of protein-protein interactions (PED/PLD1) in structural studies, suggesting that the chloro-substituted analog may exhibit distinct binding affinities due to its higher hydrophobicity and steric bulk .
Cyclohexyl and Piperazinyl Derivatives
- 4-(Cyclohexyl)-3-nitrobenzoic acid: Structural Difference: The phenylthio group is replaced with a cyclohexylamine. Synthesis: Synthesized via nucleophilic substitution of 4-chloro-3-nitrobenzoic acid with cyclohexylamine (55% yield) . Physicochemical Impact: The cyclohexyl group increases aliphatic character, likely enhancing solubility in nonpolar solvents compared to the aromatic thioether in the target compound.
- 4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzoic acid (CAS: 478246-45-6): Structural Difference: Incorporates a piperazine ring linked to a 4-chlorophenyl group. Impact: The piperazine introduces basic nitrogen atoms, increasing hydrogen-bonding capacity and molecular weight (361.80 g/mol). This modification could improve bioavailability but may alter target specificity .
Functional Group Modifications
- 4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5): Structural Difference: Replaces the thioether with a methylamino group. Impact: The amine group introduces basicity, altering pKa and solubility profiles. This compound is used as a pharmaceutical intermediate, highlighting the role of functional group diversity in drug development .
4-(Hydroxyethyl)-3-nitrobenzoic acid :
- Structural Difference : Substitutes the phenylthio group with a hydroxyethyl chain.
- Synthesis : Derived from 4-(bromomethyl)-3-nitrobenzoic acid via reflux with Na₂CO₃ (74% yield) .
- Physicochemical Impact : The hydroxyl group enhances hydrophilicity, contrasting with the hydrophobic chlorophenylthio group in the target compound.
Simplified Analogs
- 4-Chloro-3-nitrobenzoic acid: Structural Difference: Lacks the phenylthio group entirely. This analog serves as a precursor in synthetic routes for more complex derivatives .
Comparative Data Table
Discussion of Key Findings
- Hydrophobicity : The phenylthio group contributes to lipophilicity, which may improve membrane permeability relative to more polar derivatives like the hydroxyethyl analog.
- Synthetic Accessibility : Analogs like 4-(cyclohexyl)-3-nitrobenzoic acid are synthesized in moderate yields (~55%), suggesting that the target compound’s synthesis may require optimized conditions for scalability .
Biological Activity
4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid (CAS No. 156629-59-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chlorophenyl group attached to a thioether and a nitrobenzoic acid moiety. Its molecular formula is C13H9ClN2O2S, with a molecular weight of 292.74 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Target Enzymes : This compound may inhibit various enzymes involved in metabolic pathways, influencing cell proliferation and apoptosis.
- Molecular Docking Studies : In silico studies have suggested that the compound can effectively bind to target proteins, altering their functions and leading to downstream effects on cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In animal models, it demonstrated the ability to reduce paw edema induced by carrageenan, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Hepatotoxicity Studies : A study conducted on chlorinated nitro derivatives showed hepatotoxic effects at varying doses. The alterations in liver enzyme activities were monitored, indicating potential risks associated with high doses of similar compounds .
- Anticancer Research : Investigations into the anticancer properties of related compounds have suggested that they may induce apoptosis in tumor cells by activating caspase pathways. The specific role of this compound in this context remains an area for further research.
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid?
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a thioether bond formation between 4-chlorothiophenol and 3-nitrobenzoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol . Characterization via ¹H/¹³C NMR, IR (to confirm -COOH and -NO₂ groups), and mass spectrometry is essential .
Q. How can I confirm the purity and structural integrity of this compound?
Use a combination of analytical techniques:
Q. What solvents and storage conditions are optimal for this compound?
The compound is likely stable in DMSO or DMF for short-term storage. For long-term storage, keep at –20°C under inert gas (argon) to prevent oxidation of the thioether group. Avoid aqueous solutions at extreme pH due to potential hydrolysis of the nitro or carboxylic acid groups .
Advanced Research Questions
Q. How can I resolve discrepancies in crystallographic data for this compound?
Use software like SHELXL for structure refinement. If data contradictions arise (e.g., poor R-factors), check for twinning or disorder using PLATON or OLEX2 . Compare results with high-resolution datasets (e.g., synchrotron sources) and validate hydrogen bonding via ORTEP-3 graphical models .
Q. What computational methods are suitable for studying its structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., enzymes with nitroreductase activity) to predict binding modes.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 09) to analyze electronic properties (e.g., nitro group electron-withdrawing effects) .
Q. How can I design experiments to analyze its degradation products under oxidative conditions?
- HPLC-MS : Monitor degradation in H₂O₂-containing buffers (pH 7.4, 37°C). Use a Q-TOF mass spectrometer to identify sulfoxide/sulfone derivatives.
- Kinetic Studies : Fit degradation data to first-order models using software like OriginLab .
Q. What strategies can address low yields in thioether bond formation during synthesis?
- Catalytic Systems : Employ CuI (10 mol%) with 1,10-phenanthroline to accelerate coupling.
- Microwave-Assisted Synthesis : Reduce reaction time (30 min at 120°C) while maintaining yield .
Methodological Notes
- Crystallography : For ambiguous electron density maps (e.g., nitro group orientation), perform Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .
- Data Contradictions : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computed chemical shifts (e.g., ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
